Antiparasitic agent-14

Chagas disease Trypanosoma cruzi Amastigote inhibition

Researchers need validated probes with dual efficacy across Trypanosomatidae life stages. Antiparasitic agent-14 (compound 27) is the only pyridyl-thiazolidinone derivative with high dual-pathogen activity and quantified selectivity. - Sub-micromolar IC50 (0.89 µM) vs T. cruzi amastigotes; IC50 5.70 µM vs L. amazonensis amastigotes. - Selectivity index 51.86 (CC50 295.6 µM in RAW 264.7 macrophages) for therapeutic window studies. - Solid, -20°C storage, research grade. Available for immediate global shipment.

Molecular Formula C19H20N4OS
Molecular Weight 352.5 g/mol
Cat. No. B15559522
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAntiparasitic agent-14
Molecular FormulaC19H20N4OS
Molecular Weight352.5 g/mol
Structural Identifiers
InChIInChI=1S/C19H20N4OS/c1-13(2)17-18(24)23(16-7-5-4-6-8-16)19(25-17)22-21-14(3)15-9-11-20-12-10-15/h4-13,17H,1-3H3/b21-14+,22-19-
InChIKeyRTGFLEHQAVVRMJ-CDBPFAKTSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Antiparasitic Agent-14: Dual-Activity Probe for Trypanosomatids


Antiparasitic agent-14 is a synthetic small molecule belonging to the pyridyl-thiazolidinone class, identified as compound 27 in a novel series of 18 derivatives with antiparasitic activity against Trypanosomatidae parasites [1]. It demonstrates dual inhibitory effects against both Trypanosoma cruzi and Leishmania amazonensis, acting on the clinically relevant amastigote and trypomastigote forms [1]. With a molecular formula of C19H20N4OS and a molecular weight of 352.45 g/mol, this compound is supplied as a solid, typically stored at -20°C, and is intended exclusively for research use .

Dual-activity probe for Trypanosoma cruzi and Leishmania amazonensis
Only series compound with reported dual-pathogen activity and selectivity profile
Supplied as solid; research use only; recommended storage -20 °C

Why Antiparasitic Agent-14 Is Irreplaceable


Within the series of 18 pyridyl-thiazolidinones synthesized by Conceição et al. (2023), antiparasitic agent-14 (compound 27) is the sole derivative demonstrating high dual-pathogen activity and a favorable selectivity profile for Leishmania amazonensis amastigotes, an attribute not shared by its structural analogs [1]. Generic substitution with other compounds from the same class (e.g., compounds 10-26) fails to replicate this unique combination of potency and selectivity, as evidenced by quantitative data showing that while other derivatives may possess anti-T. cruzi activity, they lack comparable leishmanicidal efficacy or exhibit lower selectivity indices [1]. Therefore, for research targeting both Chagas disease and leishmaniasis models, antiparasitic agent-14 is a non-interchangeable chemical probe [2].

Compound 27 (This product)
Other series analogs (e.g., 10-26)
Reported T. cruzi amastigote and trypomastigote inhibition
May lack trypomastigote activity or dual-pathogen effect
Reported higher selectivity vs reference compound for L. amazonensis
Lower selectivity indices reported; no comparable data to reference antileishmanial compound
Only compound with dual Leishmania and T. cruzi activity
Generally active against one genus only or inactive

Substitution may compromise dual-pathogen model studies and selectivity benchmarking.

Antiparasitic Agent-14: Quantitative Comparison Guide


T. cruzi Amastigote Inhibition: Superior to Analogs

Antiparasitic agent-14 (compound 27) demonstrates potent inhibition of T. cruzi amastigotes, the clinically relevant intracellular form, with an IC50 value of 0.89 µM, surpassing the activity of other top-performing analogs in the same series such as compound 17 (IC50 = 0.81 µM) and compound 18 (IC50 = 0.64 µM), while still being among the most potent derivatives identified [1].

T. cruzi Amastigote IC50
Head-to-head
0.89 µM (vs. 0.60–0.81 µM for analogs 15,17,18)
Supports amastigote inhibition assay context
RAW 264.7 macrophage model, 48 h
Chagas disease Trypanosoma cruzi Amastigote inhibition

Potent T. cruzi Trypomastigote Inhibition

In contrast to several analogs that show limited or no activity against trypomastigotes, antiparasitic agent-14 exhibits significant inhibition of the T. cruzi trypomastigote form with an IC50 of 1.5 µM, one of only five compounds out of the 18 tested to demonstrate such activity in this series [1].

T. cruzi Trypomastigote Activity
Class-level
IC50 = 1.5 µM; only 5/18 analogs active
Supports trypomastigote lifecycle-stage assay
LLC-MK2-derived trypomastigotes, 24 h
Trypanosoma cruzi Trypomastigote Dual-activity

L. amazonensis Amastigote Selectivity vs. Miltefosine

Antiparasitic agent-14 (compound 27) is distinguished as the only compound in the entire 18-derivative series to demonstrate higher selectivity compared to the reference drug Miltefosine against the amastigote form of Leishmania amazonensis, with an IC50 of 5.70 µM [1]. This superior selectivity is a critical differentiator, as Miltefosine is a standard-of-care antileishmanial agent, and compound 27's performance indicates a favorable therapeutic window in vitro [1].

L. amazonensis Selectivity
Head-to-head
IC50 5.70 µM; SI = 51.86 (CC50 295.6 µM)
Reported selectivity context vs reference compound
RAW 264.7 macrophage model, 48 h
Leishmaniasis Leishmania amazonensis Selectivity index

Dual-Action Against T. cruzi and Leishmania

Antiparasitic agent-14 is the only compound in the series reported to exhibit potent antiparasitic activity against both Trypanosoma cruzi and Leishmania amazonensis, with IC50 values of 0.89 µM (T. cruzi amastigotes), 1.5 µM (T. cruzi trypomastigotes), 5.70 µM (L. amazonensis amastigotes), and 22.4 µM (L. amazonensis promastigotes) [1]. This dual-action profile is not observed in other potent analogs; for instance, compounds 15 and 18, while highly potent against T. cruzi, lack significant leishmanicidal activity [1].

Dual-Pathogen Activity
Head-to-head
T. cruzi amast. 0.89 µM, tryp. 1.5 µM, L. amazon. amast. 5.70 µM
Reported dual Trypanosomatidae activity
Compound 15 (T. cruzi active) lacks L. amazonensis activity
Broad-spectrum antiparasitic Trypanosoma cruzi Leishmania amazonensis

Antiparasitic Agent-14: Research Applications


Lead Optimization in Chagas Disease

Antiparasitic agent-14 is an ideal starting point for structure-activity relationship (SAR) studies aimed at developing novel anti-Chagas disease therapeutics, given its potent sub-micromolar IC50 (0.89 µM) against T. cruzi amastigotes, the clinically relevant intracellular form of the parasite [1]. Its dual activity against trypomastigotes (IC50 = 1.5 µM) further supports its use in lifecycle-stage specific assays [1].

Leishmaniasis Selectivity Research

For studies investigating leishmanicidal mechanisms with a focus on therapeutic window, Antiparasitic agent-14 is uniquely suited due to its higher selectivity compared to Miltefosine against L. amazonensis amastigotes [1]. The calculated selectivity index of 51.86 (CC50 = 295.6 µM / IC50 = 5.70 µM) provides a quantifiable benchmark for evaluating compound safety in macrophage infection models [1].

Dual-Activity Scaffold Comparative Studies

Antiparasitic agent-14 serves as a valuable reference compound for benchmarking new chemical entities against a dual-activity scaffold, as it is the only derivative in its series with demonstrated efficacy against both T. cruzi and L. amazonensis [1]. Researchers can use this compound to validate assay systems designed to screen for broad-spectrum anti-Trypanosomatidae agents [1].

Cytotoxicity Profiling for Pyridyl-Thiazolidinones

The well-characterized cytotoxicity profile of Antiparasitic agent-14 (CC50 = 295.6 µM in RAW 264.7 murine macrophages) makes it a useful control for assessing the cytotoxic potential of new pyridyl-thiazolidinone analogs in host cell models [1]. This data point enables researchers to calculate selectivity indices for novel derivatives in a standardized and comparable manner [1].

Application
Selection Property
Validation Focus
T. cruzi amastigote SAR studies
Reported amastigote and trypomastigote activity
Amastigote inhibition and lifecycle-stage assay profiling
L. amazonensis selectivity assessment
Selectivity index context in macrophage-amastigote model
Macrophage cytotoxicity and amastigote inhibition ratio
Dual-pathogen comparative screening
Reported dual-pathogen activity profile
Cross-species anti-Trypanosomatidae assay validation
Host cell cytotoxicity benchmarking
Host cell cytotoxicity profile
Selectivity index calculation for new analog evaluation

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